molecular formula C11H18BrNO2 B13204199 Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate

Cat. No.: B13204199
M. Wt: 276.17 g/mol
InChI Key: MNFPUMKXPMTALM-VOTSOKGWSA-N
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Description

Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate (CAS: 1824685-93-9, molecular formula: C₁₁H₁₈BrNO₂, molecular weight: 276.17 g/mol) is a pyrrolidine derivative featuring a bromoethenyl substituent at the 2-position and a tert-butyl carbamate protecting group. This compound is characterized by its stereochemical complexity and versatility in organic synthesis, particularly in cross-coupling reactions and as a precursor to bioactive molecules . Its bromoethenyl group enables participation in Suzuki-Miyaura and Heck reactions, making it valuable for constructing complex heterocycles or functionalized intermediates in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl 2-[(E)-2-bromoethenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h6-7,9H,4-5,8H2,1-3H3/b7-6+

InChI Key

MNFPUMKXPMTALM-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1/C=C/Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of pyrrolidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes. The use of flow microreactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Halogens, hydrogen halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation with potassium permanganate can produce an oxo derivative .

Scientific Research Applications

TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS: 152665-80-0)

  • Molecular Formula: C₁₁H₁₈BrNO₃
  • Key Differences : Replaces the bromoethenyl group with a bromoacetyl moiety.
  • Applications : The acetyl group enhances electrophilicity, favoring nucleophilic acyl substitutions. It is used in peptide modifications and β-lactam syntheses .
  • Stability : Less stable under basic conditions due to the labile acetyl-bromine bond compared to the ethenyl-bromine bond in the target compound.

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

  • Molecular Formula: C₁₀H₁₈BrNO₂
  • Key Differences : Substitutes pyrrolidine with azetidine (4-membered ring), reducing ring strain but limiting conformational flexibility.
  • Reactivity : The smaller ring size accelerates ring-opening reactions, useful in synthesizing strained intermediates for drug discovery .

Analogues with Aromatic Substituents

(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate (CAS: 174213-51-5)

  • Molecular Formula: C₁₆H₂₃NO₃
  • Key Differences: Replaces bromoethenyl with a phenoxymethyl group.
  • Applications : The aromatic ether enhances UV stability and π-π stacking, making it suitable for chiral catalysts in asymmetric synthesis .
  • Synthesis: Achieved via nucleophilic substitution (e.g., Mitsunobu reaction), contrasting with the transition metal-mediated routes for bromoethenyl derivatives.

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₉H₂₉NO₂
  • Key Differences : Features a bulky 3,5-dimethylbenzyl group.
  • NMR Data : ¹³C NMR signals at δ 154.96 (carbonyl), 139.53 (aromatic carbons), and 28.99 (tert-butyl carbons) highlight electronic shielding differences compared to the bromoethenyl analogue .
  • Yield : 61% via alkylation, lower than the 54% yield reported for the target compound in silica gel chromatography-based syntheses .

Functional Group Variations

tert-Butyl 2-azido-5-carbamoylpyrrolidine-1-carboxylate (CAS: N/A)

  • Molecular Formula : C₁₂H₂₀N₄O₃
  • Key Differences : Azide group replaces bromoethenyl, enabling click chemistry applications.
  • Applications : Used in bioconjugation and metal-free cycloadditions, contrasting with the target compound’s role in cross-coupling .

tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Market Data : Global production value (2025 forecast: $12.5M) reflects demand in nitrile-containing drug intermediates, unlike the niche applications of bromoethenyl derivatives .

Comparative Data Table

Compound Molecular Formula Key Substituent Yield Applications
Target Compound C₁₁H₁₈BrNO₂ Bromoethenyl 54% Cross-coupling, heterocycle synthesis
tert-Butyl 2-(2-bromoacetyl)pyrrolidine C₁₁H₁₈BrNO₃ Bromoacetyl N/A Peptide modifications
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine C₁₆H₂₃NO₃ Phenoxymethyl 70% Asymmetric catalysis
tert-Butyl 2-azido-5-carbamoylpyrrolidine C₁₂H₂₀N₄O₃ Azide 85% Bioconjugation

Research Findings and Trends

  • Reactivity : Bromoethenyl derivatives exhibit superior stability in palladium-catalyzed reactions compared to bromoacetyl analogues, which are prone to hydrolysis .
  • Stereochemical Impact : The (E)-configuration of the bromoethenyl group in the target compound ensures regiospecificity in cycloadditions, unlike azide-bearing analogues requiring strict stereocontrol .
  • Market Trends: Brominated pyrrolidines dominate in anticancer and antiviral drug development, while cyanomethyl derivatives are prioritized in CNS drug research .

Biological Activity

Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H18BrNO2C_{11}H_{18}BrNO_2. The presence of the pyrrolidine ring and the bromoethenyl group may enhance its reactivity towards various biological targets, making it a candidate for further investigation in drug development.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize the known biological activities associated with pyrrolidine derivatives.

1. Pharmacological Properties

Pyrrolidine derivatives are recognized for their diverse pharmacological roles, including:

  • Anti-inflammatory Effects : Compounds similar to this compound have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Some derivatives have been noted for their pain-relieving properties, potentially making them useful in treating chronic pain conditions.
  • Anticancer Potential : Structural modifications in pyrrolidine compounds have been linked to cytotoxic effects on cancer cells, suggesting that this compound may also exhibit similar properties.

The mechanism of action for compounds like this compound often involves:

  • Covalent Bond Formation : The bromo group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Interaction with Biological Targets : The pyrrolidine ring enhances binding affinity to various molecular targets, which may include receptors or enzymes involved in disease pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Initial reactions may involve the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Introduction of the Bromo Group : The bromoethenyl moiety can be introduced through halogenation reactions involving alkenes or alkynes.
  • Esterification : The final step often includes esterification with tert-butyl alcohol to yield the desired carboxylate.

Case Study 1: Anticancer Activity

In a study focusing on pyrrolidine derivatives, specific compounds demonstrated significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity highlights the potential for developing targeted therapies based on structural analogs of this compound .

Case Study 2: Analgesic Properties

Research has indicated that certain pyrrolidine derivatives possess analgesic effects comparable to established pain medications. Investigations into their mechanisms revealed modulation of pain signaling pathways, suggesting that this compound could be explored for similar applications .

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesKnown Biological Activities
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylateBromomethyl groupAnti-inflammatory, analgesic
Tert-butyl (3-hydroxypyrrolidine)-1-carboxylateHydroxy groupAnticancer activity
Tert-butyl (3-(bromobenzene)pyrrolidine)-1-carboxylateBromobenzene groupAnticancer and anti-inflammatory

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